molecular formula C18H25NO2 B4011897 (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol

(3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B4011897
M. Wt: 287.4 g/mol
InChI Key: BCKRDABSDYZZQO-SJPCQFCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol, also known as DMHPAO, is a synthetic compound that belongs to the class of bicyclic compounds. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol is not fully understood, but it is believed to act on the central nervous system by binding to the mu-opioid receptor. This binding results in the activation of the receptor, which leads to the release of endogenous opioids, such as endorphins and enkephalins. These opioids then bind to other opioid receptors in the brain, resulting in pain relief and other physiological effects.
Biochemical and Physiological Effects:
(3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol has also been shown to have anti-tumor properties, which make it a potential candidate for the treatment of cancer. Additionally, (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol has been studied for its potential use as a radiotracer in PET imaging, which can be used to diagnose and monitor various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

(3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity and high yield. This makes it a cost-effective compound for scientific research. Additionally, (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications.
However, there are also limitations to the use of (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different physiological processes. Additionally, (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol has not been extensively studied in human clinical trials, which means that its safety and efficacy in humans are not fully established.

Future Directions

There are several future directions for the study of (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol. One future direction is to further investigate its mechanism of action and its effects on different physiological processes. This will help to better understand its potential therapeutic applications. Another future direction is to conduct human clinical trials to establish its safety and efficacy in humans. This will help to determine its potential use as a therapeutic agent. Additionally, (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol can be further studied for its potential use as a radiotracer in PET imaging, which can be used to diagnose and monitor various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol is a synthetic compound that has been widely used in scientific research to study its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, and has been studied for its potential use as a radiotracer in PET imaging. While there are limitations to its use in lab experiments, there are several future directions for its study, which will help to better understand its potential therapeutic applications and establish its safety and efficacy in humans.

Scientific Research Applications

(3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol has been widely used in scientific research to study its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. (3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging, which can be used to diagnose and monitor various diseases, including cancer and neurological disorders.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-12-7-13(2)9-14(8-12)3-6-18(21)19-15-4-5-16(19)11-17(20)10-15/h7-9,15-17,20H,3-6,10-11H2,1-2H3/t15-,16+,17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKRDABSDYZZQO-SJPCQFCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)N2C3CCC2CC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CCC(=O)N2[C@@H]3CC[C@H]2CC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol
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(3-endo)-8-[3-(3,5-dimethylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-ol
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